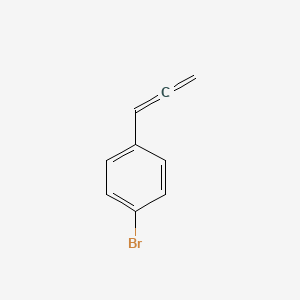
Benzene, 1-bromo-4-(1,2-propadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-4-(1,2-propadienyl)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom and a propadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzene: The preparation of benzene, 1-bromo-4-(1,2-propadienyl)- typically starts with the bromination of benzene.
Industrial Production Methods: Industrial production of benzene, 1-bromo-4-(1,2-propadienyl)- follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: Benzene, 1-bromo-4-(1,2-propadienyl)- can undergo electrophilic aromatic substitution reactions, where the bromine atom or the propadienyl group can be replaced by other electrophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed:
Substitution Products: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Oxidized and Reduced Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-bromo-4-(1,2-propadienyl)- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential use in the development of new pharmaceuticals due to its unique structural properties.
Industry:
Mechanism of Action
The mechanism of action of benzene, 1-bromo-4-(1,2-propadienyl)- involves its interaction with various molecular targets. The bromine atom and the propadienyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, leading to various chemical transformations .
Comparison with Similar Compounds
- Benzene, 1-bromo-4-ethyl-
- Benzene, 1-bromo-4-phenoxy-
- Benzene, 1-bromo-4-(2-phenylethyl)-
Comparison:
- Structural Differences: While these compounds share the bromine-substituted benzene ring, the nature of the substituent groups varies. The propadienyl group in benzene, 1-bromo-4-(1,2-propadienyl)- imparts unique reactivity compared to the ethyl, phenoxy, or phenylethyl groups .
- Reactivity: The presence of the propadienyl group can lead to different chemical behaviors, making benzene, 1-bromo-4-(1,2-propadienyl)- distinct in its reactivity and applications .
Properties
CAS No. |
91028-07-8 |
|---|---|
Molecular Formula |
C9H7Br |
Molecular Weight |
195.06 g/mol |
InChI |
InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h3-7H,1H2 |
InChI Key |
MUFNRHXRAHGZPW-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


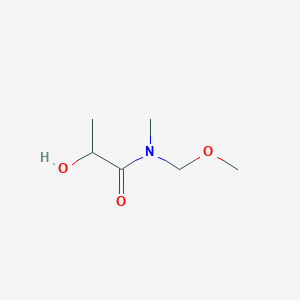
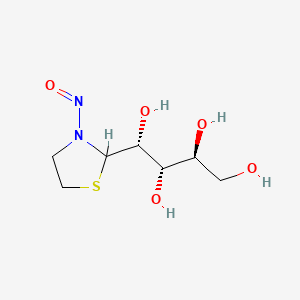
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
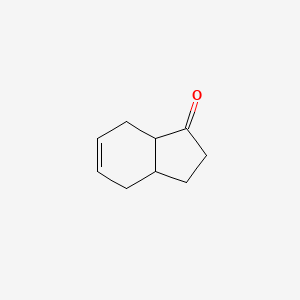
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
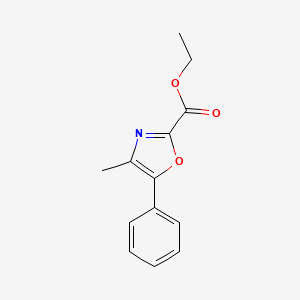
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
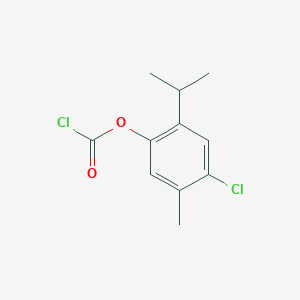

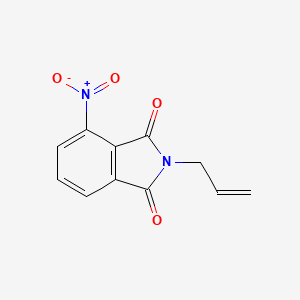
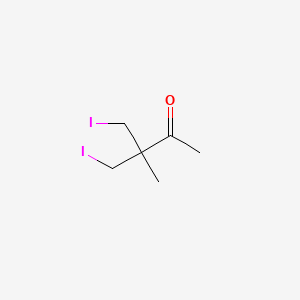
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
